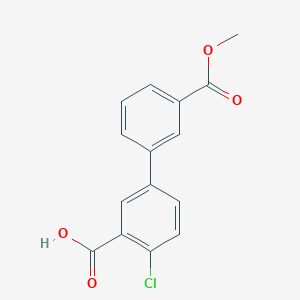

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid

描述

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H11ClO4 and its molecular weight is 290.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known to be a key intermediate in the synthesis of a family of promising sodium-glucose transporter 2 (sglt2) inhibitors , which are used in diabetes therapy.

Mode of Action

As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets to inhibit the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid) with a halide or pseudohalide using a palladium catalyst .

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors, its bioavailability would be crucial in the effectiveness of the resulting therapeutic compounds .

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, it likely contributes to the overall therapeutic effects of these inhibitors, which include reducing blood glucose levels .

生物活性

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, with the CAS number 1262009-62-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory effects and its mechanism of action, supported by relevant research findings and data tables.

- Molecular Formula: C15H11ClO4

- Molecular Weight: 292.7 g/mol

- Purity: ≥ 96%

- Storage Conditions: Room temperature

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. A significant investigation involved its effects on lipopolysaccharide (LPS)-induced inflammation in rat models. The results indicated that this compound effectively reduced inflammatory markers such as TNF-α and IL-1β.

Study Design:

- Model: LPS-induced inflammation in rats

- Dosage: 500 mg/60 kg body weight

- Parameters Measured:

- Cardiac blood plasma concentrations of inflammatory cytokines (TNF-α and IL-1β)

- White blood cell counts

- Histopathological examination of lung tissues

Results:

The administration of this compound resulted in:

- A significant reduction in TNF-α levels (5.70 ± 1.04 × 10³ pg/mL, p < 0.001)

- A decrease in IL-1β levels (2.32 ± 0.28 × 10³ pg/mL, p < 0.001)

- Reduced white blood cell counts and improved lung histopathology compared to control groups .

The proposed mechanism for the anti-inflammatory activity involves the inhibition of cyclooxygenase-2 (COX-2) activity, which is a key enzyme in the inflammatory pathway. The compound is hypothesized to bind to COX-2, thereby inhibiting its activity and subsequently reducing the production of pro-inflammatory mediators.

Data Summary Table

| Parameter | Control Group | Treatment Group (500 mg/60 kg) |

|---|---|---|

| TNF-α (pg/mL) | 12.50 ± 1.50 | 5.70 ± 1.04 |

| IL-1β (pg/mL) | 4.00 ± 0.50 | 2.32 ± 0.28 |

| White Blood Cell Count (×10^3) | 8.00 ± 1.00 | 5.00 ± 0.80 |

| Lung Injury Severity | High | Moderate |

Case Studies and Research Findings

A pivotal study conducted by Caroline et al. (2021) explored the compound's efficacy in a controlled environment, demonstrating its potential as a therapeutic agent with fewer side effects compared to traditional NSAIDs like acetylsalicylic acid (ASA). This study serves as a preliminary indication that further research into clinical applications is warranted .

属性

IUPAC Name |

2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBOSVRLRLPUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690687 | |

| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262009-62-0 | |

| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。